molecular formula C18H13BrN4O3 B5364201 methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Cat. No.: B5364201
M. Wt: 413.2 g/mol
InChI Key: GSCNNVPVDSPUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one family, characterized by a fused tricyclic core. Key substituents include a 4-bromophenyl group at position 7, a methyl group at position 2, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 11-(4-bromophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3/c1-10-15(18(25)26-2)16-20-9-13-14(23(16)21-10)7-8-22(17(13)24)12-5-3-11(19)4-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCNNVPVDSPUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups. Its molecular formula is C24H23BrN2O4C_{24}H_{23}BrN_2O_4, with a molecular weight of approximately 515.4 g/mol. The presence of the bromophenyl group is notable for its potential influence on biological activity, particularly in cancer therapeutics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . A significant study demonstrated that derivatives exhibited dual inhibition against CDK2 and TRKA kinases, which are crucial in cancer cell proliferation and survival:

  • Inhibitory Activity : Compounds showed IC50 values as low as 0.09μM0.09\mu M against CDK2 and 0.45μM0.45\mu M against TRKA, indicating potent activity comparable to established inhibitors like ribociclib and larotrectinib .
  • Growth Inhibition : The compound achieved a mean growth inhibition (GI%) of 43.9%43.9\% across 56 cancer cell lines, showcasing broad-spectrum anticancer activity .

Molecular docking studies suggest that the compound binds similarly to known inhibitors, suggesting a competitive inhibition mechanism at the active sites of CDK2 and TRKA kinases. This binding affinity supports its potential as a lead compound for further drug development.

Summary of Research Findings

StudyFindingsIC50 ValuesCell Lines Tested
Dual CDK2/TRKA inhibitionCDK2: 0.09μM0.09\mu M
TRKA: 0.45μM0.45\mu M
56 diverse cancer cell lines
Broad-spectrum anticancer activityMean GI%: 43.9%43.9\%60 NCI cancer cell lines

Case Studies

  • In Vitro Studies : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antiproliferative effects across various human cancer types including breast, lung, and colorectal cancers.
  • Molecular Modeling : Simulations indicated that the synthesized compounds adopt favorable conformations for binding to target kinases, enhancing their potential as therapeutic agents.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares structural features, physical properties, and synthesis yields of the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Biological Activity
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one 4-Bromophenyl, 2-methyl, methyl ester ~425 (estimated) Not reported Not reported No significant antimicrobial activity
Ethyl 5-(2-Bromophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate () Pyrazolo[4,3-c]pyridine 2-Bromophenylamino, ethyl ester 452/454 (M+) 207–209 26 Not tested
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazo[1,2-a]pyridine 4-Bromophenyl, benzyl, cyano, diethyl ester 550.0978 (HRMS) 223–225 61 Not tested
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate () Tetrazolo[1,5-a]pyrimidine 4-Bromophenyl, trifluoromethyl, ethyl ester 418.17 Not reported Not reported Structural analysis only

Key Observations :

  • Core Diversity : The target compound’s pyrazolo-pyrido-pyrimidine core differs from pyrazolo[4,3-c]pyridine () and imidazo[1,2-a]pyridine (), which influence electronic properties and binding interactions.
  • Substituent Effects : The 4-bromophenyl group is common in and , but positional isomers (e.g., 2-bromophenyl in ) alter steric and electronic profiles.
  • Synthetic Yields : Yields vary significantly (26–61%), suggesting differences in reaction efficiency or stability of intermediates.

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy : The target compound’s ester carbonyl (C=O) is expected near 1710 cm⁻¹, consistent with ’s IR peak at 1710 cm⁻¹ .
  • Mass Spectrometry : The target’s molecular ion (M⁺) would align with ’s HRMS data (550.0978), confirming structural integrity .
  • X-ray Analysis : ’s compound exhibits a flattened envelope conformation in the pyrimidine ring, with an 84.3° dihedral angle between tetrazole and bromophenyl rings. Such data are critical for understanding conformational flexibility, though absent for the target compound .

Q & A

Q. What are the critical synthetic parameters for achieving high yield and purity of this compound?

  • Methodological Answer : The synthesis requires precise control of:
  • Temperature : Optimal ranges (e.g., 80–100°C) to prevent side reactions like premature cyclization or decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol aids in crystallization .
  • Catalysts : Acidic conditions (e.g., HCl) facilitate cyclization steps, as seen in pyrazolo-pyrido-pyrimidine frameworks .
  • Purification : Column chromatography or recrystallization improves purity (>95%), validated by HPLC .
Key ParameterExample ConditionsEvidence
SolventDMSO, DMF
CatalystHCl (cyclization)
Purity CheckHPLC (>95%)

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • 1H/13C NMR : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., carbonyl at δ 165–170 ppm) in DMSO-d6 .
  • HRMS : Confirms molecular weight (e.g., calculated [M+H]+ 550.0978 vs. observed 550.0816) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
TechniqueKey Data PointsEvidence
1H NMRδ 7.2–8.1 ppm
HRMS[M+H]+ 550.08
IRC=O ~1700 cm⁻¹

Q. How does the bromophenyl substituent influence the compound’s properties?

  • Methodological Answer : The 4-bromophenyl group:
  • Enhances lipophilicity (logP ~3.5), improving membrane permeability .
  • Acts as an electron-withdrawing group , stabilizing the pyrido-pyrimidine core during reactions .
  • May contribute to biological activity via halogen bonding with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies arise from impurities or tautomerism. Strategies include:
  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
  • Alternative Techniques : X-ray crystallography (e.g., CCDC entries) resolves ambiguous structures .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies involve:
  • Analog Synthesis : Modify substituents (e.g., replacing bromophenyl with methoxyphenyl) to assess activity .
  • Biological Assays : Test inhibition of kinases or antimicrobial activity .
  • Computational Docking : Predict binding modes using software like AutoDock .
SAR ApproachExample ModificationOutcomeEvidence
Substituent Swap4-Bromo → 4-MeOAltered IC50
Docking StudyPyrido-pyrimidine coreBinding affinity

Q. How can multi-step syntheses be optimized to minimize side products?

  • Methodological Answer : Optimization strategies include:
  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation .
  • Protecting Groups : Temporarily block reactive sites (e.g., esters) during cyclization .
  • Flow Chemistry : Continuous reactors improve scalability and reduce byproducts .
Optimization StepTechniqueEvidence
Intermediate TrackingTLC
Protecting GroupsBoc, Fmoc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.